molecular formula C5H5N3O B1449492 (E)-2-Pyrimidinecarboxaldehyde oxime CAS No. 39232-40-1

(E)-2-Pyrimidinecarboxaldehyde oxime

Cat. No. B1449492
CAS RN: 39232-40-1
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-XBXARRHUSA-N
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Description

(E)-2-Pyrimidinecarboxaldehyde oxime, also known as E2PcOx, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidine, which is an important heterocyclic aromatic compound found in many natural products. E2PcOx is an oxime, meaning it is a compound containing a functional group with the formula R2C=NOH. Due to its unique structure, E2PcOx has been studied for its ability to act as a catalyst for a variety of reactions.

Scientific Research Applications

Therapeutic Agents

Oximes, including (E)-2-Pyrimidinecarboxaldehyde oxime, are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . They are also therapeutic agents against organophosphate (OP) poisoning .

Antidotes Against OP Poisoning

Oximes are renowned for their widespread applications as OP antidotes . Organophosphate poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide . Oximes have the ability to reactivate the enzyme—acetylcholinesterase (AChE)—which is crucial in reversing the neuromuscular block due to OP poisoning .

Anti-Inflammatory Activity

Oximes have been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new drugs to treat various inflammatory diseases.

Antimicrobial Activity

Oximes have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria.

Antioxidant Activity

Oximes are known for their antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Anticancer Activity

Oximes have shown anticancer activity . They are considered potential drugs for adjuvant therapy in various types of cancer .

Industrial Applications

In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .

Synthesis of Pharmacological Derivatives

Oximes serve as intermediates for the synthesis of several pharmacological derivatives . For example, oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

properties

IUPAC Name

(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGJZGTTXURLS-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Pyrimidinecarboxaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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